molecular formula C9H10O B049830 2,3-Dihydro-2-methylbenzofuran CAS No. 1746-11-8

2,3-Dihydro-2-methylbenzofuran

Cat. No. B049830
CAS RN: 1746-11-8
M. Wt: 134.17 g/mol
InChI Key: BWCJVGMZEQDOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04560771

Procedure details

A solution of 215 ml of bromine in 450 ml of methylene chloride is added dropwise over 21/2 hours to an ice-cooled mixture of 562.3 g of 2,3-dihydro-2-methylbenzo[b]furan, 1600 ml of methylene chloride, 1600 ml of water and 352.5 g of sodium bicarbonate. After the mixture has been stirred for another 11/2 hours at the same temperature, the aqueous phase is separated and extracted with two 300 ml portions of methylene chloride. The combined organic phases are washed with 2×250 ml of water, dried over sodium sulfate and concentrated. After removal of all constituents having a boiling point below 99° C. under a pressure of 8 mbar, there are obtained 750.7 g of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan as residue.
Quantity
215 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
562.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1600 mL
Type
reactant
Reaction Step Two
Quantity
352.5 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][CH:4]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[CH2:5]1.O.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[Br:1][C:11]1[CH:10]=[CH:9][C:7]2[O:8][CH:4]([CH3:3])[CH2:5][C:6]=2[CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
215 mL
Type
reactant
Smiles
BrBr
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
562.3 g
Type
reactant
Smiles
CC1CC2=C(O1)C=CC=C2
Name
Quantity
1600 mL
Type
reactant
Smiles
O
Name
Quantity
352.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After the mixture has been stirred for another 11/2 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with two 300 ml portions of methylene chloride
WASH
Type
WASH
Details
The combined organic phases are washed with 2×250 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After removal of all constituents

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC2=C(OC(C2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 750.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.